1-tert-Butyl-3-ethylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-3-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-5-10-7-6-8-11(9-10)12(2,3)4/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJPTTGNHRHIPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162619 | |

| Record name | 1-t-Butyl-3-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14411-56-4 | |

| Record name | 1-t-Butyl-3-ethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014411564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-t-Butyl-3-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-Butyl-3-ethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-tert-Butyl-3-ethylbenzene

CAS Number: 14411-56-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-tert-butyl-3-ethylbenzene, a disubstituted aromatic hydrocarbon. The document details its physicochemical properties, spectroscopic information, synthesis methodologies, chemical reactivity, and safety and handling protocols. This guide is intended to be a valuable resource for professionals in the fields of chemical research, organic synthesis, and drug development.

Chemical and Physical Properties

This compound is a flammable liquid at room temperature.[1] Its properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈ | [1] |

| Molecular Weight | 162.27 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 14411-56-4 | [1] |

| InChI Key | MUJPTTGNHRHIPH-UHFFFAOYSA-N | [1] |

| SMILES | CCC1=CC(=CC=C1)C(C)(C)C | [1] |

| Appearance | Clear, colorless liquid | - |

| Boiling Point | 205 °C | - |

| Density | 0.86 g/cm³ | - |

| Refractive Index | 1.4910-1.4930 | - |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727) (slightly) | - |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While publicly available spectra are limited, the following information has been reported:

-

Mass Spectrometry (MS): GC-MS data is available and indicates key fragmentation patterns useful for structural elucidation.[2]

-

Infrared Spectroscopy (IR): IR spectra have been recorded and are available in spectral databases.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR data have been reported for this compound.[2]

Synthesis of this compound

The primary method for synthesizing this compound is through Friedel-Crafts alkylation. This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an alkyl halide or an alcohol in the presence of a Lewis acid catalyst.[3] The synthesis of the meta isomer is influenced by the directing effects of the substituents on the benzene (B151609) ring.[4]

Experimental Protocol: Friedel-Crafts Alkylation of Ethylbenzene (B125841)

This protocol describes a plausible method for the synthesis of this compound via the Friedel-Crafts alkylation of ethylbenzene with tert-butanol (B103910).

Materials:

-

Ethylbenzene

-

tert-Butanol

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Hydrochloric Acid (HCl), 1 M

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethylbenzene in dichloromethane under an inert atmosphere.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add anhydrous aluminum chloride to the cooled solution.

-

In a separate flask, dissolve tert-butanol in dichloromethane.

-

Add the tert-butanol solution dropwise to the ethylbenzene and aluminum chloride mixture while maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Quench the reaction by slowly adding ice-cold water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Chemical Reactivity

Electrophilic Aromatic Substitution

The benzene ring of this compound is activated towards further electrophilic aromatic substitution due to the electron-donating nature of the alkyl groups. The ethyl group is an ortho, para-director, while the bulky tert-butyl group can sterically hinder the ortho positions.[4] The directing effects of both groups will influence the position of subsequent substitutions.

Oxidation

The ethyl group of this compound is susceptible to oxidation to form the corresponding carboxylic acid or ketone under appropriate conditions. For instance, reaction with a strong oxidizing agent like chromic acid can lead to oxidative cleavage.[5]

Reaction Mechanism: Oxidation of Ethyl Group

The following diagram illustrates a plausible mechanism for the oxidation of the ethyl group to an acetophenone (B1666503) derivative using an oxidant like tert-butyl hydroperoxide (TBHP) with a metal catalyst.

Caption: Plausible radical mechanism for ethyl group oxidation.

Applications in Research and Development

This compound serves as a useful intermediate in organic synthesis. Its disubstituted nature allows for the introduction of further functionality at specific positions on the aromatic ring, making it a potential building block for more complex molecules. While direct applications in drug development are not widely documented, alkylbenzenes, in general, are precursors in the synthesis of various chemical and pharmaceutical compounds.[6] The steric hindrance provided by the tert-butyl group can be exploited to direct reactions and to create specific molecular architectures.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1]

-

Hazards: Flammable liquid and vapor.

-

Precautions: Keep away from heat, sparks, open flames, and hot surfaces.[7] Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.

-

First Aid:

-

Inhalation: Move person to fresh air.

-

Skin Contact: Remove contaminated clothing and rinse skin with water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth and seek medical attention.

-

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

References

- 1. 1-t-Butyl-3-ethylbenzene | C12H18 | CID 139753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(14411-56-4) MS [m.chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. connectjournals.com [connectjournals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-tert-butyl-3-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 1-tert-butyl-3-ethylbenzene (CAS No: 14411-56-4), a substituted aromatic hydrocarbon. The information herein is intended to support research and development activities by presenting key data, standardized experimental methodologies, and a logical workflow for substance characterization.

Core Physicochemical Data

This compound is a colorless liquid at room temperature.[1] Its molecular formula is C12H18, with a molecular weight of 162.27 g/mol .[2] The quantitative physicochemical properties are summarized in the table below for ease of reference and comparison.

| Property | Value | Units | Conditions | Source(s) |

| Molecular Formula | C12H18 | - | - | [2][3] |

| Molecular Weight | 162.27 | g/mol | - | [2][4] |

| Boiling Point | 205 | °C | - | [3][4] |

| Melting Point | -75.4 | °C | - | [1][4] |

| Density | 0.86 | g/cm³ | - | [4][5] |

| Refractive Index | 1.4910 - 1.4950 | - | @ 20°C | [4][6] |

| Solubility | Slightly soluble in Methanol, Soluble in Chloroform | - | - | [1][4] |

| Appearance | Clear, Colorless Liquid | - | - | [1][6] |

| InChI Key | MUJPTTGNHRHIPH-UHFFFAOYSA-N | - | - | [2][3] |

Experimental Protocols for Property Determination

While specific experimental reports for this compound are not publicly detailed, the following section outlines standard, widely accepted protocols for determining the key physicochemical properties listed above.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[2] A common and effective method for small liquid samples is the capillary or Thiele tube method.

Apparatus:

-

Thiele tube or similar oil bath apparatus

-

Thermometer (-10 to 250 °C range)

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Heat-stable mineral oil or paraffin (B1166041) oil

-

Heating source (e.g., Bunsen burner or hot plate)

Procedure:

-

A small volume (a few milliliters) of this compound is placed into the small test tube.[7]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid within the test tube.

-

The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is immersed in a Thiele tube filled with oil, ensuring the sample is fully submerged but the open end of the test tube is above the oil level.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[1]

-

As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Upon reaching the boiling point, the vapor pressure of the liquid will equal the atmospheric pressure, causing a rapid and continuous stream of bubbles to emerge from the capillary tube.[7]

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[1]

The density of a liquid is its mass per unit volume. This can be determined accurately using a calibrated measuring cylinder and a precision balance.

Apparatus:

-

Digital balance (precision of at least 0.01 g)

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Pipette for accurate volume transfer

Procedure:

-

The mass of a clean, dry graduated cylinder is measured and recorded.[8]

-

A precise volume of this compound (e.g., 10.0 mL) is added to the graduated cylinder. It is crucial to read the volume from the bottom of the meniscus at eye level to avoid parallax error.[4]

-

The graduated cylinder containing the liquid is reweighed, and the new mass is recorded.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the combined mass.[9]

-

The density is calculated using the formula: Density (ρ) = Mass (m) / Volume (V) .

-

The procedure should be repeated multiple times, and the average value calculated to ensure accuracy and reliability.[4]

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and an indicator of purity. An Abbe refractometer is the standard instrument for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (to maintain 20°C)

-

Dropper or pipette

-

Solvent for cleaning (e.g., ethanol (B145695) or isopropanol) and lens paper

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

The prism of the refractometer is cleaned thoroughly with a suitable solvent and dried with lens paper.

-

A few drops of this compound are placed onto the surface of the measuring prism.

-

The prism is closed and locked. The connected water bath should ensure the sample is maintained at a constant temperature (typically 20°C).

-

The light source is switched on, and the user looks through the eyepiece.

-

The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

The refractive index value is read directly from the instrument's scale.

-

The measurement is repeated to ensure consistency, and the prisms are cleaned immediately after use.

Logical Workflow for Physicochemical Characterization

As a simple substituted aromatic hydrocarbon, this compound is not typically involved in specific biological signaling pathways. The following diagram illustrates a logical workflow for the physicochemical characterization of such a compound, from initial acquisition to final data reporting.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 5. phillysim.org [phillysim.org]

- 6. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. wjec.co.uk [wjec.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

1-tert-Butyl-3-ethylbenzene molecular structure and weight

An In-depth Technical Guide on 1-tert-Butyl-3-ethylbenzene: Molecular Structure and Weight

This guide provides a detailed overview of the molecular structure and weight of this compound, a disubstituted aromatic hydrocarbon. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Molecular Properties

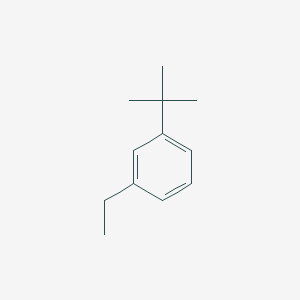

This compound is an organic compound with the chemical formula C12H18.[1][2][3][4] Its structure consists of a benzene (B151609) ring substituted with an ethyl group and a tert-butyl group at positions 1 and 3, respectively.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below. The molecular weight is calculated based on the atomic weights of its constituent elements, carbon and hydrogen. The standard atomic weight of carbon is approximately 12.011 g/mol , and for hydrogen, it is approximately 1.008 g/mol .[5][6][7][8]

| Property | Value |

| Molecular Formula | C₁₂H₁₈ |

| Molecular Weight | 162.27 g/mol [1][3] |

| Monoisotopic Mass | 162.14085 Da[2] |

| IUPAC Name | This compound |

Molecular Structure

The structural formula of this compound can be unambiguously represented using various chemical notation systems, including the Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier (InChI).

-

SMILES: CCC1=CC(=CC=C1)C(C)(C)C[2]

-

InChI: InChI=1S/C12H18/c1-5-10-7-6-8-11(9-10)12(2,3)4/h6-9H,5H2,1-4H3[2]

Structural Diagram

The following diagram illustrates the two-dimensional chemical structure of the this compound molecule.

References

IUPAC name for C12H18 aromatic hydrocarbon

An In-depth Technical Guide to C12H18 Aromatic Hydrocarbons for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of aromatic hydrocarbons with the chemical formula C12H18, focusing on their nomenclature, physicochemical properties, synthesis, and metabolic pathways. This information is intended to support researchers, scientists, and professionals involved in drug development and related fields.

IUPAC Nomenclature and Isomerism

The chemical formula C12H18 encompasses several aromatic hydrocarbon isomers. The most prominent of these are hexylbenzene (B86705) and hexamethylbenzene (B147005), each with its own set of structural isomers.

Hexylbenzene and its Isomers:

-

n-Hexylbenzene: The most common isomer, where a straight-chain hexyl group is attached to the benzene (B151609) ring. Its IUPAC name is simply hexylbenzene .[1]

-

Positional Isomers: While less common, the hexyl group can be branched, leading to various positional isomers. For example, (1-methylpentyl)benzene, (2-methylpentyl)benzene, etc. The IUPAC nomenclature for these follows standard rules for alkyl-substituted benzenes.

Hexamethylbenzene:

-

1,2,3,4,5,6-Hexamethylbenzene: In this highly symmetrical molecule, all six hydrogen atoms of the benzene ring are replaced by methyl groups.[2] Its IUPAC name is 1,2,3,4,5,6-hexamethylbenzene , although the locants are often omitted as there is no ambiguity.[3] It is also known by the common name mellitene.[3]

-

Other Isomers: Other isomers with six methyl groups on the benzene ring are possible, such as 1,2,3,4,5-pentamethyltoluene, though these are less commonly encountered.

Physicochemical and Spectroscopic Data

The properties of hexylbenzene and hexamethylbenzene are summarized below, providing key data for experimental design and analysis.

Table 1: Physicochemical Properties of n-Hexylbenzene and Hexamethylbenzene

| Property | n-Hexylbenzene | 1,2,3,4,5,6-Hexamethylbenzene |

| Molecular Formula | C12H18 | C12H18 |

| Molecular Weight | 162.27 g/mol [1] | 162.27 g/mol [2] |

| Appearance | Colorless liquid | White crystalline powder |

| Melting Point | -61 °C[4] | 165.6 ± 0.7 °C |

| Boiling Point | 226 °C[4] | 265.2 °C |

| Density | 0.861 g/mL at 25 °C[4] | 1.0630 g/cm³ |

| Refractive Index (n20/D) | 1.486[4] | Not applicable (solid) |

| Solubility | Insoluble in water; soluble in alcohol, ether, benzene | Insoluble in water; soluble in acetic acid, acetone, benzene, chloroform, diethyl ether, ethanol |

Table 2: Spectroscopic Data of n-Hexylbenzene and Hexamethylbenzene

| Spectroscopic Data | n-Hexylbenzene | 1,2,3,4,5,6-Hexamethylbenzene |

| ¹H NMR (CDCl₃) | Signals corresponding to the phenyl and hexyl protons. | A single peak is observed due to the high symmetry of the molecule.[5][6] |

| ¹³C NMR | Signals for the aromatic and aliphatic carbons. | Two distinct signals are expected: one for the six equivalent aromatic carbons and one for the six equivalent methyl carbons. |

| Mass Spectrometry (GC-MS) | Molecular ion peak (m/z) at 162, with characteristic fragmentation patterns of alkylbenzenes.[7] | Molecular ion peak (m/z) at 162.[8] |

Experimental Protocols

The synthesis of C12H18 aromatic hydrocarbons often involves Friedel-Crafts alkylation. Below is a detailed protocol for the synthesis of an alkylbenzene, which can be adapted for hexylbenzene.

Experimental Protocol: Friedel-Crafts Alkylation for the Synthesis of an Alkylbenzene

This protocol outlines the general procedure for the alkylation of an aromatic ring using an alkyl halide and a Lewis acid catalyst.[9][10]

Materials:

-

Anhydrous benzene (or other aromatic substrate)

-

Alkyl halide (e.g., 1-chlorohexane (B165106) for hexylbenzene synthesis)

-

Anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃)

-

Ice-cold water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a dropping funnel. The apparatus should be protected from atmospheric moisture using a drying tube.

-

Addition of Reactants: Add the anhydrous aromatic substrate (e.g., benzene) to the flask and cool it in an ice bath. Slowly add the Lewis acid catalyst (e.g., AlCl₃) in portions with stirring.

-

Alkylation: Place the alkyl halide (e.g., 1-chlorohexane) in the dropping funnel and add it dropwise to the stirred mixture while maintaining the temperature between 0-5 °C.

-

Reaction Time: After the addition is complete, continue to stir the mixture in the ice bath for a specified time (e.g., 2 hours) to ensure the reaction goes to completion.

-

Work-up (Quenching): Carefully and slowly pour the reaction mixture over crushed ice in a large beaker to decompose the catalyst complex.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic product. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

-

Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate). Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by fractional distillation to obtain the pure alkylbenzene.

Mandatory Visualizations: Metabolic Pathway

Aromatic hydrocarbons undergo metabolic activation, a critical consideration in drug development and toxicology. The following diagram illustrates the general metabolic pathway of benzene, which serves as a model for the metabolism of other aromatic hydrocarbons like hexylbenzene.[11]

Caption: Generalized metabolic pathway of benzene, illustrating the initial oxidation by cytochrome P450 and subsequent biotransformation routes.

Conclusion

This technical guide has provided an in-depth overview of C12H18 aromatic hydrocarbons, focusing on hexylbenzene and hexamethylbenzene. The presented data on their nomenclature, physicochemical properties, and synthesis, along with a model metabolic pathway, offers valuable information for researchers and professionals in the chemical and pharmaceutical sciences. A thorough understanding of these fundamental aspects is crucial for the effective design of experiments and the development of new chemical entities.

References

- 1. Hexylbenzene | C12H18 | CID 14109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexamethylbenzene | C12H18 | CID 6908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexamethylbenzene - Wikipedia [en.wikipedia.org]

- 4. Hexylbenzene 97 1077-16-3 [sigmaaldrich.com]

- 5. HEXAMETHYLBENZENE(87-85-4) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. ez.restek.com [ez.restek.com]

- 8. Benzene, hexamethyl- [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. mt.com [mt.com]

- 11. Evidence That Humans Metabolize Benzene via Two Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 1-tert-butyl-3-ethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the aromatic hydrocarbon 1-tert-butyl-3-ethylbenzene. The information presented herein is intended to support research and development activities by providing detailed spectral analysis, experimental methodologies, and structural elucidation.

Compound Overview

IUPAC Name: this compound Molecular Formula: C₁₂H₁₈ Molecular Weight: 162.27 g/mol CAS Number: 14411-56-4

This compound is a disubstituted aromatic compound with a tert-butyl and an ethyl group at the 1 and 3 positions of the benzene (B151609) ring, respectively. Its structural features give rise to a unique spectroscopic fingerprint, which is detailed in the following sections.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides valuable information about its molecular weight and fragmentation pattern, aiding in its identification and structural confirmation.

Table 1: Mass Spectrometry Data

| Property | Value |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion (M⁺) | m/z 162 |

| Key Fragments | m/z 147, 119 |

Note: Relative intensities for the key fragments are not publicly available in the searched databases.

The mass spectrum is characterized by the presence of the molecular ion peak at m/z 162. The primary fragmentation pathway involves the loss of a methyl group (CH₃) from the tert-butyl substituent, resulting in a stable benzylic carbocation at m/z 147. Subsequent loss of an ethylene (B1197577) molecule (C₂H₄) from the ethyl group leads to the fragment at m/z 119.[1]

Caption: Mass spectrometry fragmentation pathway of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of this compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.0 | m | 4H | Aromatic protons |

| 2.64 | q | 2H | -CH₂- (Ethyl group) |

| 1.31 | s | 9H | -C(CH₃)₃ (tert-Butyl group) |

| 1.24 | t | 3H | -CH₃ (Ethyl group) |

Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (ppm) | Assignment |

| ~151 | Quaternary C (tert-Butyl attached) |

| ~144 | Quaternary C (Ethyl attached) |

| ~128-124 | Aromatic CH |

| ~34 | Quaternary C (tert-Butyl) |

| ~31 | -C(CH₃)₃ (tert-Butyl group) |

| ~29 | -CH₂- (Ethyl group) |

| ~15 | -CH₃ (Ethyl group) |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in this compound based on the absorption of infrared radiation at specific wavenumbers.

Disclaimer: A detailed list of experimentally verified IR absorption peaks for this compound is not publicly available. The data presented is based on typical absorption ranges for substituted benzenes and alkyl groups.

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Strong | Aliphatic C-H stretch (tert-Butyl and Ethyl) |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C ring stretch |

| ~1465 | Medium | CH₂ and CH₃ bending |

| ~1365 | Medium | tert-Butyl C-H bending (umbrella mode) |

| ~880-820 | Strong | 1,3-Disubstituted benzene C-H out-of-plane bend |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Injector Temperature: 250 °C.

-

Oven Program: An initial temperature of 50 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, held for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Mode: Full scan.

-

Caption: A generalized workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal reference.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

-

This guide provides a foundational set of spectroscopic data and methodologies for this compound. For mission-critical applications, experimental verification of the predicted NMR and IR data is strongly recommended.

References

Commercial Availability and Technical Guide: 1-tert-butyl-3-ethylbenzene (98% Purity)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, purification, and analysis of 1-tert-butyl-3-ethylbenzene (CAS No. 14411-56-4) with a purity of 98%. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require this specific chemical intermediate.

Commercial Availability

This compound with 98% purity is commercially available from several chemical suppliers. The compound is typically sold in research and development quantities. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Name | Purity | CAS Number | Available Quantities | Price (USD) |

| Thermo Scientific Chemicals (Fisher Scientific) | This compound, 98% | ≥97.5% (GC) | 14411-56-4 | 5 g | Inquire for price |

| Sigma-Aldrich | This compound | 98% | 14411-56-4 | 1 g, 5 g | $45.50 (1 g), $130.00 (5 g)[1] |

| BOC Sciences | This compound, 98% | 98% | 14411-56-4 | Inquire for price | Inquire for price |

| Santa Cruz Biotechnology | This compound | Not Specified | 14411-56-4 | Inquire for price | Inquire for price[2] |

| CP Lab Safety | This compound, 98% Purity | 98% | 14411-56-4 | 5 g | Inquire for price[3] |

Synthesis of this compound

A common and established method for the synthesis of this compound is the Friedel-Crafts alkylation of ethylbenzene (B125841) with a tert-butylating agent, such as tert-butanol (B103910) or tert-butyl chloride, in the presence of a Lewis acid catalyst.[4][5][6]

Illustrative Synthetic Pathway

Caption: Synthetic pathway for this compound via Friedel-Crafts alkylation.

Experimental Protocol: Friedel-Crafts Alkylation

This protocol is a representative example and may require optimization.

Materials:

-

Ethylbenzene

-

tert-Butanol

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

-

Ice

-

Hydrochloric Acid (HCl), concentrated

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of ethylbenzene (1 equivalent) and tert-butanol (1.2 equivalents) in anhydrous dichloromethane from the dropping funnel to the stirred suspension over 30-60 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification of this compound

The crude product from the Friedel-Crafts alkylation will likely contain a mixture of isomers (ortho, meta, and para), unreacted starting materials, and polyalkylated byproducts. Fractional distillation is the primary method for purifying the target compound.[7]

Illustrative Purification Workflow

Caption: Purification workflow for this compound.

Experimental Protocol: Purification by Fractional Distillation

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flasks

-

Heating mantle with a stirrer

Procedure:

-

Set up the fractional distillation apparatus in a fume hood.

-

Place the crude this compound in the round-bottom flask with a magnetic stir bar or boiling chips.

-

Wrap the fractionating column with glass wool or aluminum foil to ensure adiabatic conditions.

-

Begin heating the mixture gently.

-

Collect the initial fraction, which will contain lower-boiling impurities such as unreacted ethylbenzene.

-

As the temperature rises and stabilizes near the boiling point of this compound (approximately 215-218 °C), change the receiving flask to collect the main fraction.

-

Collect the product over a narrow temperature range (e.g., ± 1°C) to ensure high purity.

-

Collect any higher-boiling fractions, which may contain polyalkylated byproducts, in a separate flask.

-

Analyze the collected fractions by GC to determine their purity. For very close-boiling isomers, an optional column chromatography step may be necessary for further separation.[7]

Quality Control and Analysis

Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard method for assessing the purity of this compound and identifying any impurities.[8][9]

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

Capillary column suitable for separating aromatic hydrocarbons (e.g., DB-5ms or equivalent)

Sample Preparation:

-

Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.

GC-MS Parameters (Illustrative):

-

Injector Temperature: 250°C

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/minute to 280°C

-

Final hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min)

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-400

Data Analysis:

-

The purity of the sample is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

-

Impurities can be identified by comparing their mass spectra to a library database (e.g., NIST). Common impurities to look for include ortho and para isomers of tert-butyl-ethylbenzene, unreacted ethylbenzene, and di-tert-butyl-ethylbenzene.

This technical guide provides a foundational understanding of the commercial availability and key technical aspects of this compound. For specific applications, further optimization of the described protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling any chemicals.

References

The Role of 1-tert-butyl-3-ethylbenzene as a Versatile Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-tert-butyl-3-ethylbenzene is a disubstituted aromatic hydrocarbon with significant potential as a chemical intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both a bulky tert-butyl group and a reactive ethyl group at the meta position, offers a versatile platform for further functionalization. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, with a focus on its role as a building block in the creation of specialty chemicals and as a precursor for more complex molecular architectures. While direct applications in drug development and polymer science are not yet extensively documented in publicly available literature, its structural motifs suggest plausible utility in these areas. This document details a confirmed synthetic protocol, outlines key reactive transformations, and presents this information in a structured format for laboratory and research applications.

Chemical and Physical Properties

This compound is a flammable, colorless liquid. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈ | [1] |

| Molecular Weight | 162.27 g/mol | [1] |

| CAS Number | 14411-54-4 | [1][2] |

| IUPAC Name | This compound | [1][3] |

| Appearance | Clear, colorless liquid | [4] |

| Assay (GC) | ≥97.5% to 98% | [4] |

| Refractive Index (@ 20°C) | 1.4910 - 1.4950 | [4] |

Synthesis of this compound

The primary method for the synthesis of this compound is through the Friedel-Crafts alkylation of ethylbenzene (B125841) with a tert-butylating agent. A notable approach that favors the formation of the meta-isomer is the vapor-phase alkylation over a mesoporous catalyst.

Experimental Protocol: Vapor-Phase Alkylation of Ethylbenzene with tert-Butyl Alcohol

This protocol is based on the findings of a study on the alkylation of ethylbenzene over Al-MCM-41 molecular sieves, which demonstrated selectivity towards the meta-isomer.[5]

Objective: To synthesize this compound via the vapor-phase alkylation of ethylbenzene with tert-butyl alcohol.

Materials:

-

Ethylbenzene

-

tert-Butyl alcohol

-

Al-MCM-41 (Si/Al ratio = 50) catalyst

Equipment:

-

Fixed-bed, down-flow glass reactor

-

Syringe pump for feeding reactants

-

Temperature controller

-

Gas chromatograph (GC) for product analysis

Procedure:

-

Activate the Al-MCM-41 catalyst by heating in a current of air at 550°C for 6 hours.

-

Pack the reactor with the activated catalyst.

-

Set the reactor temperature to the desired reaction temperature (e.g., 200°C).

-

Prepare a feed mixture of ethylbenzene and tert-butyl alcohol with a specific molar ratio (e.g., 1:3).

-

Introduce the reactant feed into the reactor using a syringe pump at a controlled weight hourly space velocity (WHSV) (e.g., 2.5 h⁻¹).

-

Collect the product mixture at the reactor outlet.

-

Analyze the product mixture using gas chromatography to determine the conversion of ethylbenzene and the selectivity for this compound.

Quantitative Data:

The following table summarizes the key quantitative data from the vapor-phase alkylation of ethylbenzene with tert-butyl alcohol over Al-MCM-41 (Si/Al ratio = 50).[5]

| Reaction Temperature (°C) | WHSV (h⁻¹) | Ethylbenzene:tert-Butyl Alcohol Molar Ratio | Ethylbenzene Conversion (%) | Selectivity for m-tert-Butylethylbenzene (%) |

| 200 | 2.5 | 1:3 | Not specified | Increased with feed ratio |

| 200 | 4.2 | Not specified | Decreased | Increased |

Note: The original study focused on the influence of feed ratio and WHSV on selectivity, and specific conversion percentages at each data point were not provided in the abstract.

Role as a Chemical Intermediate

The bifunctional nature of this compound, with two alkyl groups of differing reactivity, makes it a valuable intermediate for the synthesis of more complex molecules. The ethyl group can be oxidized or halogenated at the benzylic position, while the aromatic ring can undergo electrophilic substitution.

Potential Reactions and Derivatives

Based on established organic chemistry principles, this compound can serve as a precursor to a variety of functionalized derivatives.

-

Oxidation: The ethyl group is susceptible to oxidation to form 1-(3-tert-butylphenyl)ethanone, which can be a key building block in further syntheses. Strong oxidizing agents can further convert the ethyl group to a carboxylic acid.[2][6][7] The tert-butyl group, lacking benzylic hydrogens, is resistant to such oxidation.[2]

-

Halogenation: The benzylic position of the ethyl group can be selectively halogenated under radical conditions. Electrophilic aromatic halogenation would likely occur at positions ortho and para to the alkyl substituents, though the bulky tert-butyl group would sterically hinder substitution at the 2-position.[8][9]

-

Nitration: Electrophilic nitration of the aromatic ring is expected to yield a mixture of nitro-isomers. The directing effects of the alkyl groups would favor substitution at the 4- and 6-positions.[1]

Visualization of Synthetic Pathways and Workflows

Synthesis of this compound

Caption: Synthesis of this compound via vapor-phase alkylation.

Potential Derivatization Workflow

Caption: Potential reaction pathways for the derivatization of this compound.

Conclusion

This compound is a readily accessible aromatic hydrocarbon with significant, yet largely untapped, potential as a chemical intermediate. The meta-substitution pattern offers unique opportunities for the synthesis of complex molecules with specific steric and electronic properties. While its direct application in pharmaceuticals and advanced polymers is not yet well-documented, its structure provides a strong foundation for the development of novel compounds in these and other areas of chemical science. Further research into the reactivity and applications of this versatile intermediate is warranted and could open new avenues for the synthesis of high-value chemical products.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1-t-Butyl-3-ethylbenzene | C12H18 | CID 139753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. ias.ac.in [ias.ac.in]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. When (1R,3S)-1-tert-butyl-1,3-dimethylcyclopentane is halogenated... | Study Prep in Pearson+ [pearson.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

A Comprehensive Guide to Calculating the Theoretical Yield of Ethylbenzene Tert-Butylation

This technical guide provides a detailed exploration of the theoretical yield calculation for the tert-butylation of ethylbenzene (B125841), a crucial reaction in industrial chemistry. Aimed at researchers, scientists, and professionals in drug development, this document outlines the fundamental principles, experimental considerations, and a step-by-step methodology for determining the maximum potential product from this Friedel-Crafts alkylation reaction.

Introduction to Tert-Butylation of Ethylbenzene

The tert-butylation of ethylbenzene is a classic example of a Friedel-Crafts alkylation reaction. In this electrophilic aromatic substitution reaction, a tert-butyl group is introduced onto the aromatic ring of ethylbenzene. The reaction is typically carried out using a tert-butylating agent, such as tert-butyl alcohol or tert-butyl chloride, in the presence of an acid catalyst. The primary products are para-tert-butylethylbenzene (p-tert-BEB) and meta-tert-butylethylbenzene (m-tert-BEB), with the para isomer often being the major product due to steric hindrance.[1]

Understanding the theoretical yield is fundamental to evaluating the efficiency of this reaction. The theoretical yield represents the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency with no side reactions or losses.[2] By comparing the actual yield obtained in a laboratory setting to the theoretical yield, chemists can calculate the percent yield, a key metric for assessing the success of a reaction.[2]

Reaction Mechanism and Stoichiometry

The tert-butylation of ethylbenzene proceeds through a well-established electrophilic aromatic substitution mechanism. The acid catalyst facilitates the formation of a tert-butyl carbocation, which then acts as the electrophile. The electron-rich benzene (B151609) ring of ethylbenzene attacks the carbocation, leading to the formation of a sigma complex (arenium ion). A subsequent deprotonation step regenerates the aromaticity of the ring and yields the tert-butylated ethylbenzene product.

The balanced chemical equation for the reaction using tert-butyl alcohol as the alkylating agent is:

C₆H₅CH₂CH₃ + (CH₃)₃COH → C₁₂H₁₈ + H₂O

(Ethylbenzene + tert-Butyl Alcohol → tert-Butylethylbenzene + Water)

This 1:1 stoichiometric ratio between ethylbenzene and tert-butyl alcohol is the foundation for calculating the theoretical yield.[3]

Step-by-Step Calculation of Theoretical Yield

The following workflow outlines the process for calculating the theoretical yield of tert-butylethylbenzene.

Detailed Steps:

-

Balanced Chemical Equation: As established, the reaction proceeds with a 1:1 stoichiometry between ethylbenzene and tert-butyl alcohol.

-

Determine the Moles of Each Reactant:

-

Calculate the molar mass of ethylbenzene (C₈H₁₀) and the tert-butylating agent (e.g., tert-butyl alcohol, C₄H₁₀O).

-

Use the formula: Moles = Mass (g) / Molar Mass ( g/mol ).[4]

-

-

Identify the Limiting Reactant:

-

Calculate Moles of Product:

-

The number of moles of tert-butylethylbenzene formed is equal to the number of moles of the limiting reactant.

-

-

Calculate Theoretical Yield in Grams:

-

Multiply the moles of product by the molar mass of tert-butylethylbenzene (C₁₂H₁₈) to find the theoretical yield in grams.[3]

-

Factors Influencing Yield and Product Selectivity

In practice, the actual yield is often less than the theoretical yield due to various factors. The following tables summarize experimental data from studies on the tert-butylation of ethylbenzene, illustrating how reaction conditions can affect conversion and product selectivity.

Table 1: Effect of Temperature on Ethylbenzene Conversion and Product Selectivity

| Temperature (°C) | Ethylbenzene Conversion (%) | p-tert-BEB Selectivity (%) | m-tert-BEB Selectivity (%) |

|---|---|---|---|

| 170 | ~65 | ~85 | ~15 |

| 200 | 69-72 | 80 | ~20 |

| 250 | ~60 | ~75 | ~25 |

Data synthesized from studies using Al-SBA-15 and Al-MCM-41 catalysts.[1][6]

Table 2: Effect of Reactant Feed Ratio (Ethylbenzene:tert-Butyl Alcohol) on Conversion

| Feed Ratio | Ethylbenzene Conversion (%) |

|---|---|

| 1:1 | ~60 |

| 1:2 | 69 |

| 1:3 | ~65 |

| 1:4 | ~62 |

Data from a study using an Al-SBA-15 catalyst at 200°C.[1]

These tables highlight that optimal conditions are necessary to maximize the yield of the desired product. For instance, an increase in temperature beyond a certain point can lead to decreased conversion due to side reactions or catalyst deactivation.[1] Similarly, the reactant ratio significantly impacts the conversion rate.[1][6]

Experimental Protocol

This section provides a generalized experimental protocol for the vapor-phase tert-butylation of ethylbenzene based on methodologies described in the literature.[6]

Methodology:

-

Catalyst Loading and Activation:

-

A fixed-bed continuous downflow glass reactor (e.g., 40 cm length, 1 cm internal diameter) is used.[6]

-

Approximately 0.5 g of a solid acid catalyst (e.g., Al-SBA-15) is packed into the reactor.[6]

-

The catalyst is activated by heating under vacuum (e.g., at 350°C for 16 hours) to remove any adsorbed water.[6]

-

-

Reaction Execution:

-

The reactor is heated to the desired reaction temperature (e.g., 200°C).[1]

-

A mixture of ethylbenzene and tert-butyl alcohol at a specific molar ratio (e.g., 1:2) is prepared.[1]

-

The reactant mixture is fed into the reactor at a controlled flow rate (e.g., 2 mL/h) using a motor-driven syringe pump.[1][6]

-

-

Product Collection and Analysis:

-

The product stream exiting the reactor is cooled and condensed.

-

Liquid samples are collected periodically.

-

The composition of the product mixture is analyzed by gas chromatography (GC) to determine the conversion of ethylbenzene and the selectivity for each isomer of tert-butylethylbenzene.

-

-

Data Calculation:

-

The actual yield is determined from the GC analysis by quantifying the amount of tert-butylethylbenzene produced.

-

The percent yield is then calculated using the formula:

-

Percent Yield = (Actual Yield / Theoretical Yield) x 100%[2]

-

-

Conclusion

The calculation of theoretical yield is a cornerstone of quantitative chemical analysis, providing a benchmark against which to measure the efficiency of a chemical synthesis. For the tert-butylation of ethylbenzene, a precise understanding of stoichiometry and the identification of the limiting reactant are essential for an accurate calculation. By integrating this theoretical knowledge with empirical data from experimental trials, researchers can systematically optimize reaction conditions to maximize product yield and selectivity, a critical aspect of process development in the chemical and pharmaceutical industries.

References

- 1. Ultrasonic Synthesis of Al-SBA-15 Nanoporous Catalyst for <i>t-</i>Butylation of Ethylbenzene - ProQuest [proquest.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. byjus.com [byjus.com]

- 4. omnicalculator.com [omnicalculator.com]

- 5. How to Calculate the Theoretical Yield of a Chemical Reaction | Chemistry | Study.com [study.com]

- 6. ias.ac.in [ias.ac.in]

The Cornerstone of Modern Synthesis: A Technical Guide to the Discovery and History of Substituted Alkylbenzenes

For Researchers, Scientists, and Drug Development Professionals

Substituted alkylbenzenes are a class of organic compounds fundamental to the development of a vast array of materials, from pharmaceuticals and agrochemicals to polymers and detergents.[1] Their synthesis has been a subject of intense study for over a century, leading to the development of cornerstone reactions in organic chemistry. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core synthetic methodologies for preparing these vital chemical building blocks. We will delve into the seminal reactions, providing detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in their synthetic endeavors.

Direct Alkylation of Aromatic Rings: The Friedel-Crafts Reaction

The direct introduction of an alkyl group onto an aromatic ring is one of the most significant transformations in organic synthesis. The pioneering work of French chemist Charles Friedel and his American collaborator James Crafts in 1877 laid the foundation for what is now known as the Friedel-Crafts reaction.[2][3] This set of reactions, proceeding via electrophilic aromatic substitution, is broadly categorized into alkylation and acylation.[4]

Friedel-Crafts Alkylation

Friedel-Crafts alkylation involves the reaction of an aromatic hydrocarbon with an alkyl halide or alkene in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[2] The Lewis acid activates the alkylating agent, generating a carbocation or a carbocation-like complex that then attacks the electron-rich aromatic ring.[2][4]

The mechanism of Friedel-Crafts alkylation proceeds through three key steps:

-

Formation of the Electrophile: The Lewis acid catalyst reacts with the alkyl halide to form a carbocation or a polarized complex that acts as the electrophile.[5] For primary alkyl halides, a discrete carbocation is less likely; instead, a complex with the Lewis acid serves as the attacking species.[4]

-

Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbocation to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]

-

Deprotonation: A weak base, typically the counter-ion of the Lewis acid catalyst, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the catalyst.[5]

A classic example of Friedel-Crafts alkylation is the synthesis of diphenylmethane (B89790) from benzene and benzyl (B1604629) chloride.

Materials:

-

Benzene (anhydrous)

-

Benzyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or anhydrous ferric chloride (FeCl₃)

-

Diethyl ether

-

Ice-cold water

-

Calcium chloride

Procedure:

-

In a flask equipped with a reflux condenser and a dropping funnel, place a significant molar excess of dried benzene (e.g., a 10:1 to 20:1 molar ratio relative to benzyl chloride) and a catalytic amount of anhydrous aluminum chloride.[6]

-

Heat the mixture to boiling on a steam bath.

-

Once boiling, turn off the steam and add benzyl chloride dropwise from the dropping funnel at a rate that maintains a gentle reflux.[7] The reaction is exothermic, and controlling the addition rate is crucial to prevent overheating.[8]

-

After the addition is complete, continue to reflux the mixture for a specified time (e.g., 30 minutes) to ensure the reaction goes to completion.[9]

-

Cool the reaction mixture in an ice bath.

-

Carefully quench the reaction by slowly adding ice-cold water to decompose the aluminum chloride complex.[8]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and then again with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Remove the benzene and any unreacted benzyl chloride by distillation.

-

The resulting diphenylmethane can be further purified by vacuum distillation.[7]

The yield and selectivity of the Friedel-Crafts alkylation are highly dependent on the reaction conditions. The use of a large excess of the aromatic substrate is a key strategy to minimize polyalkylation, where the product, being more nucleophilic than the starting material, undergoes further alkylation.[6]

| Alkylating Agent | Aromatic Substrate | Catalyst | Benzene:Alkyl Halide Molar Ratio | Temperature (°C) | Reaction Time | Conversion (%) | Selectivity to Monoalkylated Product (%) | Reference |

| Benzyl Chloride | Benzene | FeCl₃ | 15:1 | 80 | 1-4 h | >95 | ~90 | [10] |

| Benzyl Chloride | Benzene | AlCl₃ | 10:1 | Reflux | 30 min | - | 49.5-52.5 (isolated yield) | [7] |

| Isobutyl Chloride | Benzene | AlCl₃ | Excess | 5-10 | 2.5-3 h | - | - | [8] |

| tert-Butyl Chloride | Benzene | AlCl₃ | Excess | 0-5 | 15-20 min | - | - | [8] |

Table 1: Representative Quantitative Data for Friedel-Crafts Alkylation.

The Friedel-Crafts alkylation is a versatile reaction but suffers from several limitations:

-

Polyalkylation: The alkylated product is often more reactive than the starting material, leading to the formation of polyalkylated byproducts.[3]

-

Carbocation Rearrangement: The intermediate carbocation can undergo rearrangement to a more stable carbocation, leading to the formation of isomeric products.[3] For example, the alkylation of benzene with n-propyl chloride yields a mixture of n-propylbenzene and isopropylbenzene.

-

Substrate Limitations: The reaction fails with aromatic rings bearing strongly deactivating substituents (e.g., -NO₂, -CN, -COR).[3] Additionally, aromatic amines and phenols react with the Lewis acid catalyst, inhibiting the reaction.[5]

-

Aryl and Vinylic Halides: These halides do not readily form carbocations and are therefore unsuitable for Friedel-Crafts alkylation.[3]

Friedel-Crafts Acylation

To overcome some of the limitations of alkylation, particularly polyalkylation and carbocation rearrangement, the Friedel-Crafts acylation was developed. This reaction involves the introduction of an acyl group (-COR) onto the aromatic ring using an acyl halide or an acid anhydride (B1165640) with a Lewis acid catalyst.[4] The resulting aryl ketone can then be reduced to the corresponding alkylbenzene.

The mechanism is similar to alkylation, involving the formation of a resonance-stabilized acylium ion as the electrophile.[2]

A key advantage of acylation is that the product, an aryl ketone, is deactivated towards further electrophilic substitution, thus preventing polyacylation.[2]

Coupling Reactions for Alkylbenzene Synthesis

An alternative approach to forming C(sp²)-C(sp³) bonds for the synthesis of alkylbenzenes involves the coupling of aryl and alkyl halides.

The Wurtz-Fittig Reaction

Discovered as an extension of the Wurtz reaction by Wilhelm Rudolph Fittig in the 1860s, the Wurtz-Fittig reaction provides a method for synthesizing alkyl-substituted aromatic compounds by reacting an aryl halide with an alkyl halide in the presence of sodium metal in a dry ether solvent.[11][12]

The mechanism of the Wurtz-Fittig reaction is not fully elucidated and is thought to proceed through either a radical or an organoalkali pathway, or a combination of both.[11][12]

-

Radical Mechanism: Sodium metal donates an electron to the aryl and alkyl halides, forming aryl and alkyl radicals. These radicals then combine to form the alkylbenzene product. The formation of side products like biphenyl (B1667301) and alkanes supports this mechanism.[11]

-

Organoalkali Mechanism: The more reactive alkyl halide reacts with sodium to form an organosodium intermediate, which then acts as a nucleophile and attacks the aryl halide.[13]

The synthesis of toluene (B28343) from chlorobenzene (B131634) and methyl chloride illustrates the Wurtz-Fittig reaction.

Materials:

-

Chlorobenzene

-

Methyl chloride

-

Sodium metal

-

Dry diethyl ether

Procedure:

-

In a flame-dried flask under an inert atmosphere, place small pieces of sodium metal in dry diethyl ether.

-

A mixture of chlorobenzene and methyl chloride is added slowly to the sodium suspension.

-

The reaction is typically initiated by gentle warming and then proceeds exothermically. The reaction is maintained at a controlled temperature.

-

After the reaction is complete, the mixture is filtered to remove sodium chloride and any unreacted sodium.

-

The ether is removed by distillation, and the resulting toluene is purified by fractional distillation.

Yields in the Wurtz-Fittig reaction can be variable due to the formation of side products from the self-coupling of the aryl and alkyl halides (e.g., biphenyl and ethane (B1197151) in the synthesis of toluene).[14]

| Aryl Halide | Alkyl Halide | Product | Yield (%) | Reference |

| Bromobenzene | Ethyl bromide | Ethylbenzene | Variable | [12] |

| Chlorobenzene | Methyl chloride | Toluene | High (qualitative) | [13] |

Table 2: Representative Wurtz-Fittig Reactions.

The primary limitation of the Wurtz-Fittig reaction is the formation of significant amounts of side products, which can complicate purification and reduce the yield of the desired asymmetric product.[12] The reaction is most effective when there is a significant difference in the reactivity of the two halides.

Reduction of Aryl Ketones

A powerful and often preferred method for the synthesis of straight-chain alkylbenzenes involves a two-step sequence: Friedel-Crafts acylation followed by the reduction of the resulting aryl ketone. This approach avoids the carbocation rearrangements that can plague Friedel-Crafts alkylation. Two classical methods for this reduction are the Clemmensen and Wolff-Kishner reductions.

Clemmensen Reduction

Discovered by the Danish chemist Erik Christian Clemmensen in 1913, this reaction reduces aldehydes and ketones to alkanes using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[15][16] It is particularly effective for reducing aryl-alkyl ketones.[16]

The precise mechanism of the Clemmensen reduction is not fully understood due to its heterogeneous nature, but it is believed to occur on the surface of the zinc.[17] It is thought to involve electron transfer from the metal and protonation steps, possibly through organozinc intermediates or zinc carbenoids, without the formation of an alcohol intermediate.[17][18]

Materials:

-

Acetophenone

-

Zinc amalgam (prepared from zinc dust and mercuric chloride)

-

Concentrated hydrochloric acid

-

Toluene or another suitable solvent

Procedure:

-

The aryl ketone is heated under reflux with an excess of amalgamated zinc and concentrated hydrochloric acid.[16]

-

The reaction mixture is refluxed for several hours until the reduction is complete (monitored by TLC or GC).

-

After cooling, the mixture is diluted with water and extracted with a suitable organic solvent like toluene or ether.

-

The organic layer is washed, dried, and the solvent is evaporated.

-

The resulting alkylbenzene is purified by distillation.

| Substrate | Product | Yield (%) | Reference |

| Acetophenone | Ethylbenzene | ~70-80 | [19] (qualitative) |

| p-Hydroxyacetophenone | p-Ethylphenol | - | [1] (kinetic study) |

| Cholestane-3-one | Cholestane | ~76 | [17] |

Table 3: Representative Yields for Clemmensen Reduction.

The strongly acidic conditions of the Clemmensen reduction limit its use to substrates that are stable to acid.[17] It is not suitable for compounds with acid-sensitive functional groups.

Wolff-Kishner Reduction

Independently discovered by Nikolai Kishner in 1911 and Ludwig Wolff in 1912, the Wolff-Kishner reduction provides a complementary method to the Clemmensen reduction, as it is carried out under basic conditions.[20] The reaction involves the conversion of a carbonyl compound to its hydrazone, followed by decomposition of the hydrazone with a strong base at high temperatures to yield the corresponding alkane.[21]

The reaction proceeds in two main stages:

-

Hydrazone Formation: The ketone or aldehyde reacts with hydrazine (B178648) (H₂NNH₂) to form a hydrazone.[21]

-

Base-Catalyzed Reduction: In the presence of a strong base (e.g., KOH or potassium tert-butoxide) and heat, the hydrazone is deprotonated. A series of proton transfer and electron rearrangement steps leads to the elimination of nitrogen gas and the formation of a carbanion, which is then protonated by the solvent to give the alkane.[20][21]

Materials:

-

Acetophenone

-

Hydrazine hydrate

-

Potassium hydroxide (B78521) (KOH)

-

A high-boiling solvent (e.g., ethylene (B1197577) glycol or diethylene glycol)

Procedure:

-

The aryl ketone, hydrazine hydrate, and potassium hydroxide are heated in a high-boiling solvent like ethylene glycol.[16]

-

The mixture is heated to a temperature that allows for the formation of the hydrazone and the subsequent elimination of water.

-

The temperature is then raised further (typically to 180-200 °C) to effect the decomposition of the hydrazone with the evolution of nitrogen gas.[22]

-

After the reaction is complete, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent.

-

The organic extract is washed, dried, and the product is purified by distillation.

| Substrate | Product | Yield (%) | Reference |

| Acetophenone | Ethylbenzene | Good (qualitative) | [21] |

| Various ketones | Corresponding alkanes | Excellent (qualitative) | [22] |

Table 4: Representative Yields for Wolff-Kishner Reduction.

The Wolff-Kishner reduction is suitable for base-sensitive substrates that would not tolerate the acidic conditions of the Clemmensen reduction.[20] However, it is not applicable to compounds that are sensitive to strong bases.

Logical Workflow for Synthesis of Substituted Alkylbenzenes

The choice of synthetic method for a particular substituted alkylbenzene depends on several factors, including the desired structure, the nature of the substituents on the aromatic ring, and the potential for side reactions.

Conclusion

The synthesis of substituted alkylbenzenes has a rich history, with the development of the Friedel-Crafts, Wurtz-Fittig, Clemmensen, and Wolff-Kishner reactions providing a powerful toolkit for organic chemists. Each method has its own strengths and weaknesses, and a thorough understanding of their mechanisms, scope, and limitations is crucial for the successful design and execution of synthetic strategies in research and drug development. This guide provides a foundational understanding of these core reactions, equipping scientists with the knowledge to navigate the synthesis of this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. mt.com [mt.com]

- 3. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. mdpi.com [mdpi.com]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. Wurtz-Fittig Reaction: Mechanism, Equation & Examples Explained [vedantu.com]

- 13. adichemistry.com [adichemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Clemmensen reduction [unacademy.com]

- 16. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 17. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 18. juniperpublishers.com [juniperpublishers.com]

- 19. Illustrated Glossary of Organic Chemistry - Clemmensen reduction [chem.ucla.edu]

- 20. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 21. Illustrated Glossary of Organic Chemistry - Wolff-Kishner reduction [chem.ucla.edu]

- 22. chemistry.mdma.ch [chemistry.mdma.ch]

Electron-donating effects of alkyl groups on benzene rings

An In-depth Technical Guide on the Electron-Donating Effects of Alkyl Groups on Benzene (B151609) Rings

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electron-donating properties of alkyl groups when attached to a benzene ring. Understanding these effects is crucial for predicting and controlling the outcomes of chemical reactions, a fundamental aspect of synthetic chemistry and drug development. We will delve into the core mechanisms, present quantitative data, detail relevant experimental protocols, and provide visualizations to clarify complex concepts.

Core Mechanisms of Electron Donation by Alkyl Groups

Alkyl groups are classified as electron-donating groups (EDGs), meaning they increase the electron density of the aromatic ring to which they are attached.[1] This activation makes the ring more nucleophilic and thus more reactive toward electrophiles in reactions like electrophilic aromatic substitution (EAS).[1][2] The primary mechanisms responsible for this effect are the inductive effect and hyperconjugation.

The Inductive Effect (+I)

The inductive effect involves the polarization of a sigma (σ) bond due to differences in electronegativity between the atoms involved.[3][4] Traditionally, alkyl groups have been considered to donate electron density through an inductive effect (+I effect). This is rationalized by the sp3-hybridized carbon of the alkyl group being less electronegative than the sp2-hybridized carbons of the benzene ring.[1] This difference in electronegativity is thought to cause a slight push of electron density from the alkyl group into the ring.[5]

However, it is important to note a recent debate in the field of physical organic chemistry. Some computational studies suggest that alkyl groups might actually be slightly inductively electron-withdrawing relative to hydrogen, owing to the greater electronegativity of carbon compared to hydrogen.[6][7] In this view, the observed electron-donating character of alkyl groups in the context of electrophilic aromatic substitution is attributed almost entirely to hyperconjugation.[7][8] For the practical purposes of predicting reactivity in EAS reactions, alkyl groups are consistently observed to be activating and are treated as electron-donating.

Hyperconjugation

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a sigma (σ) bond (typically a C-H or C-C bond) into an adjacent empty or partially filled p-orbital or a π-orbital.[9][10] In the case of alkylbenzenes, the σ-electrons from the C-H bonds on the carbon atom attached to the benzene ring (the α-carbon) can overlap with the π-system of the ring.[2] This delocalization increases the electron density of the ring, particularly at the ortho and para positions.

The effectiveness of hyperconjugation depends on the number of α-hydrogens. Therefore, the methyl group (-CH₃), with three α-hydrogens, exhibits the strongest hyperconjugative effect. The effect diminishes with increasing substitution on the α-carbon, following the order: -CH₃ > -CH₂CH₃ > -CH(CH₃)₂ > -C(CH₃)₃.[11]

Quantitative Analysis of Electron-Donating Effects

The electronic influence of substituents can be quantified using linear free-energy relationships, most notably the Hammett equation, and by comparing the rates of reaction for substituted versus unsubstituted benzene.

The Hammett Equation

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the impact of meta- and para-substituents on the reactivity of a benzene ring.[12] The equation is given as:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

-

k or K is the rate or equilibrium constant for the substituted reactant.

-

k₀ or K₀ is the rate or equilibrium constant for the unsubstituted (hydrogen) reactant.

-

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It measures the electronic effect of that substituent relative to hydrogen.[13] Electron-donating groups have negative σ values.

-

ρ (rho) is the reaction constant , which depends on the reaction type and conditions. It measures the sensitivity of the reaction to electronic effects.[13]

The substituent constants for common alkyl groups clearly show their electron-donating nature, with negative values indicating they are better electron donors than hydrogen.

Table 1: Hammett Substituent Constants (σ) for Common Alkyl Groups

| Substituent (R) | σ_meta | σ_para |

|---|---|---|

| -CH₃ | -0.07 | -0.17 |

| -CH₂CH₃ | -0.07 | -0.15 |

| -CH(CH₃)₂ | -0.07 | -0.15 |

| -C(CH₃)₃ | -0.10 | -0.20 |

(Data compiled from various sources on Hammett parameters.)

Reaction Rate Data

The activating nature of alkyl groups is directly observable in their effect on the rates of electrophilic aromatic substitution. Alkylbenzenes react significantly faster than benzene itself.

Table 2: Relative Rates of Nitration for Various Alkylbenzenes at 25°C

| Compound | Relative Rate (Benzene = 1) |

|---|---|

| Benzene | 1 |

| Toluene (B28343) (-CH₃) | 24 |

| Ethylbenzene (-CH₂CH₃) | 20 |

| Isopropylbenzene (-CH(CH₃)₂) | 18 |

| tert-Butylbenzene (-C(CH₃)₃) | 16 |